Elacridar-d4 (Major)

Description

Properties

IUPAC Name |

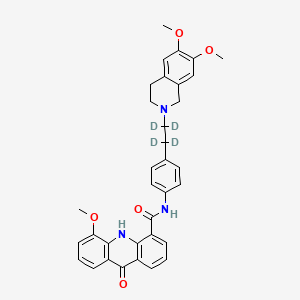

5-methoxy-9-oxo-N-[4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-10H-acridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38)/i14D2,16D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFCMRGOZNQUSW-RCYYZLFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=C(C=C1)NC(=O)C2=CC=CC3=C2NC4=C(C3=O)C=CC=C4OC)C([2H])([2H])N5CCC6=CC(=C(C=C6C5)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675877 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189481-51-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189481-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(~2~H_4_)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to Elacridar-d4 as a Gold-Standard Internal Standard in Mass Spectrometric Bioanalysis

Abstract

In the landscape of drug development and pharmacokinetic analysis, the precision and accuracy of quantitative bioanalysis are paramount. This is particularly true for potent, low-concentration compounds like Elacridar, a third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. This technical guide delves into the core mechanism and practical application of its deuterated analogue, Elacridar-d4, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will explore the foundational principles of isotope dilution mass spectrometry, the rationale behind the superiority of stable isotope-labeled standards, and a detailed, field-proven protocol for the robust quantification of Elacridar in complex biological matrices. This guide is intended for researchers, scientists, and drug development professionals seeking to implement best practices in bioanalytical method development and validation.

Introduction: The Challenge of Quantifying Elacridar

Elacridar is a potent, non-competitive inhibitor of the efflux transporters P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3] These transporters are pivotal in modulating the absorption, distribution, metabolism, and excretion (ADME) of numerous drugs, and their inhibition can significantly alter a drug's pharmacokinetic profile and efficacy.[4][5][6] Given its role as a modulator of drug disposition, the accurate quantification of Elacridar in biological samples is crucial during preclinical and clinical development.[7][8][9]

However, the bioanalysis of Elacridar is not without its challenges. Like many small molecules, its journey from sample collection to detection is fraught with potential for variability. Sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations can all introduce inaccuracies, compromising the integrity of pharmacokinetic data.[10][11] To navigate these challenges, the use of an appropriate internal standard is not just recommended; it is a cornerstone of reliable bioanalysis.

The Core Mechanism: Why Elacridar-d4 Excels as an Internal Standard

The gold standard for internal standards in mass spectrometry is a stable isotope-labeled (SIL) analogue of the analyte.[11][12][13] Elacridar-d4, in which four hydrogen atoms are replaced with deuterium, perfectly embodies this principle. Its mechanism of action as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS) .[14][15]

The fundamental premise of IDMS is that a known amount of the isotopically labeled standard (Elacridar-d4) is added to the unknown sample containing the analyte (Elacridar) at the earliest stage of sample preparation.[14] Because Elacridar-d4 is chemically identical to Elacridar, it experiences the exact same physical and chemical processes throughout the analytical workflow.[10][13] Any loss of analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the internal standard.

The mass spectrometer, however, can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the concentration of the analyte in the original sample, effectively canceling out any variability introduced during the analytical process.

Advantages of Elacridar-d4 over other Internal Standards:

-

Co-elution: Elacridar-d4 has virtually identical chromatographic behavior to Elacridar, ensuring they elute at the same time and experience the same matrix effects.[10]

-

Identical Extraction Recovery: Any loss of Elacridar during sample preparation is mirrored by a proportional loss of Elacridar-d4.

-

Correction for Ion Suppression/Enhancement: As both compounds are in the same chemical environment at the same time in the ion source, they are subject to the same degree of ion suppression or enhancement, which is corrected for by the ratio measurement.[10]

-

Increased Precision and Accuracy: The use of a SIL internal standard like Elacridar-d4 significantly improves the precision and accuracy of the assay, leading to more reliable pharmacokinetic data.[10]

Experimental Protocol: A Validated LC-MS/MS Method for Elacridar Quantification

The following protocol outlines a robust and reproducible method for the quantification of Elacridar in human plasma using Elacridar-d4 as an internal standard. This method is based on established principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA.

Materials and Reagents

-

Elacridar reference standard

-

Elacridar-d4 internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

tert-Butyl methyl ether (t-BME)

Stock and Working Solutions

-

Elacridar Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacridar in methanol.

-

Elacridar-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Elacridar-d4 in methanol.

-

Elacridar Working Solutions: Serially dilute the Elacridar stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

Elacridar-d4 Internal Standard Working Solution (100 ng/mL): Dilute the Elacridar-d4 stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Elacridar-d4 internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex for 5 minutes to ensure thorough extraction.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

Vortex to dissolve and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 20% to 95% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

MRM Transitions:

-

Elacridar: Precursor ion (Q1) m/z 564.3 -> Product ion (Q3) m/z 252.2

-

Elacridar-d4: Precursor ion (Q1) m/z 568.3 -> Product ion (Q3) m/z 252.2

-

Data Analysis and Quantification

A calibration curve is constructed by plotting the peak area ratio of Elacridar to Elacridar-d4 against the nominal concentration of the calibration standards. The concentration of Elacridar in unknown samples is then determined by interpolating their peak area ratios from the calibration curve using a weighted (1/x²) linear regression.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Elacridar using Elacridar-d4 as an internal standard.

Caption: Bioanalytical workflow for Elacridar quantification.

Data Presentation: Ensuring Method Performance

The performance of the bioanalytical method should be rigorously validated according to regulatory guidelines. The following table presents illustrative data for a typical validation, demonstrating the accuracy and precision of the method.

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 1.05 | 105.0 | 8.5 |

| LQC | 3 | 2.91 | 97.0 | 6.2 |

| MQC | 50 | 51.2 | 102.4 | 4.8 |

| HQC | 400 | 394.8 | 98.7 | 3.5 |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Conclusion: The Indispensable Role of Elacridar-d4

In the exacting field of bioanalysis, the pursuit of data integrity is relentless. The use of a stable isotope-labeled internal standard is not merely a technical choice but a fundamental requirement for generating robust and reliable pharmacokinetic data. Elacridar-d4, through its identical chemical nature to Elacridar, serves as the unseen anchor in the analytical process, correcting for the inherent variabilities of sample preparation and analysis. By embracing the principles of isotope dilution mass spectrometry and implementing a validated LC-MS/MS method with Elacridar-d4, researchers can ensure the highest level of confidence in their bioanalytical results, ultimately contributing to the successful development of novel therapeutics.

References

- de Vries, J. X., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1077-1084.

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

-

Semantic Scholar. (2017). [PDF] "Stable Labeled Isotopes as Internal Standards: A Critical Review". Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Britannica. (n.d.). isotope dilution | Mass spectrometry, Trace elements, Quantification. Retrieved from [Link]

- Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2012). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 40(8), 1612-1619.

- Ciesielska, A., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6783.

-

Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

- Andras, C., et al. (2019).

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

- Ciesielska, A., et al. (2022). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. International Journal of Molecular Sciences, 23(22), 14324.

- Chmielewska, K., et al. (2020). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Pharmacological Reports, 72(6), 1667-1676.

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]

- Mittapalli, R. K., et al. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Current Pharmaceutical Analysis, 8(2), 193-201.

- Yamagata, T., et al. (2015). Evaluation of the Role of P-glycoprotein (P-gp)-Mediated Efflux in the Intestinal Absorption of Common Substrates with Elacridar, a P-gp Inhibitor, in Rats. Biological & Pharmaceutical Bulletin, 38(7), 1066-1072.

- Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 915-933.

- de Vries, J. X., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1077-1084.

-

Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]

- Sane, R., Agarwal, S., Mittapalli, R. K., & Elmquist, W. F. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1612-1619.

- Ciesielska, A., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(12), 6783.

- Ciesielska, A., et al. (2022). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. International Journal of Molecular Sciences, 23(22), 14324.

- Mueller, D., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(2), 104.

- Xia, Y. Q., et al. (2021). A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory.

- Dash, R. P., Babu, R. J., & Srinivas, N. R. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. European Journal of Drug Metabolism and Pharmacokinetics, 42(6), 915-933.

- Lo, H.-W., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 425, 126-132.

Sources

- 1. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Elacridar = 98 HPLC 143664-11-3 [sigmaaldrich.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Synthesis and small-animal positron emission tomography evaluation of [11C]-elacridar as a radiotracer to assess the distribution of P-glycoprotein at the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 10. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs [mdpi.com]

- 11. selleckchem.com [selleckchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Utility of Deuteration in Elacridar-d4: A Technical Guide for Drug Development Professionals

Introduction: Elacridar and the Challenge of Drug Efflux

Elacridar, also known as GF120918, is a potent third-generation inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or MDR-1) and Breast Cancer Resistance Protein (BCRP).[1][2][3] These efflux pumps are strategically located in physiological barriers throughout the body, including the intestinal epithelium, the blood-brain barrier, the liver, and kidneys, as well as in tumor cells.[4][5] Their primary function is to expel a wide range of xenobiotics, including many therapeutic agents, from cells. This action can significantly limit a drug's oral bioavailability, restrict its distribution to target tissues like the brain, and contribute to the development of multidrug resistance (MDR) in cancer.[5][6] Consequently, inhibitors like Elacridar are invaluable tools in pharmaceutical research, used to probe the influence of these transporters on drug disposition and to enhance the therapeutic efficacy of co-administered substrate drugs.[7][8]

To accurately study the pharmacokinetics of Elacridar itself, or to use it to precisely quantify the impact on a co-administered drug, requires highly sensitive and specific bioanalytical methods. This is where the strategic application of deuterium labeling, resulting in Elacridar-d4, becomes critically important. This guide provides an in-depth exploration of the purpose of deuteration in Elacridar-d4, focusing on its dual roles as an ideal internal standard for quantitative bioanalysis and as a potential modulator of metabolic pathways.

Part 1: The Primary Purpose - Elacridar-d4 as a Stable Isotope Labeled Internal Standard

The most prevalent and critical application of Elacridar-d4 is its use as a stable isotope-labeled (SIL) internal standard (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9] The fundamental principle is to add a known quantity of Elacridar-d4 to biological samples (e.g., plasma, tissue homogenates) prior to sample preparation and analysis.

The Rationale: Mitigating Analytical Variability

Quantitative bioanalysis is fraught with potential sources of variability that can compromise the accuracy and precision of results. These include:

-

Sample Preparation Inconsistencies: Losses during extraction, evaporation, and reconstitution steps.

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to erroneous quantification.[10][11]

-

Instrumental Fluctuations: Minor variations in injection volume, ionization efficiency, and detector response over the course of an analytical run.

An ideal internal standard should behave identically to the analyte throughout the entire analytical process, thus experiencing the same losses and matrix effects. By measuring the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized.

Why Deuteration Creates the Ideal Internal Standard

Elacridar-d4 is considered the "gold standard" for an internal standard for Elacridar quantification for several key reasons:

-

Near-Identical Physicochemical Properties: The substitution of four hydrogen atoms with deuterium results in a negligible change in the molecule's polarity, acidity, and overall structure.[12] This ensures that Elacridar-d4 co-elutes with the unlabeled Elacridar during chromatography and exhibits virtually identical extraction recovery.[11][13]

-

Mass Differentiation for MS/MS Detection: While chemically similar, the four-dalton mass difference allows the mass spectrometer to distinguish between the analyte (Elacridar) and the internal standard (Elacridar-d4).[12] This is crucial for selective and independent quantification using Multiple Reaction Monitoring (MRM).

-

Correction for Matrix Effects: Because the SIL internal standard co-elutes with the analyte, it is subjected to the exact same ionization suppression or enhancement at the same moment in time, providing the most accurate correction for this insidious effect.[10][14]

The diagram below illustrates the logical workflow for using Elacridar-d4 in a typical bioanalytical method.

Figure 2. Energy profile illustrating the kinetic isotope effect on metabolic bond cleavage.

Potential Implications for Elacridar

While Elacridar-d4 is primarily synthesized for use as an internal standard, the principle of the KIE has led to the investigation of deuterated Elacridar analogs as potentially superior therapeutic agents. [15][16]The theoretical benefits could include:

-

Reduced Metabolic Clearance: If deuteration occurs at a primary site of CYP-mediated metabolism, the overall clearance of the drug could be reduced, leading to a longer half-life.

-

Improved Pharmacokinetic Profile: Slower clearance can result in higher and more sustained plasma concentrations (increased AUC), potentially enhancing the P-gp/BCRP inhibitory effect. [15][16]* Altered Metabolite Profile: Blocking one metabolic pathway can shunt metabolism towards other pathways, which could potentially reduce the formation of toxic or inactive metabolites. [17] It is crucial to note that these effects are not guaranteed and are highly dependent on the specific position of the deuterium atoms and the complexity of the drug's metabolic pathways. [18]The development of deuterated drugs aims to create new chemical entities with improved therapeutic profiles. [19][20][21]Patents for deuterated analogs of Elacridar suggest an interest in leveraging this effect to create versions with superior pharmacokinetic properties for therapeutic use, distinct from the analytical use of Elacridar-d4. [15][16][22]

Conclusion

The purpose of deuteration in Elacridar-d4 is twofold, though dominated by its primary application. First and foremost, it serves as the ideal stable isotope-labeled internal standard for the precise and accurate quantification of Elacridar in complex biological matrices. Its near-identical chemical behavior combined with its mass-spectrometric distinction allows it to flawlessly correct for analytical variability, ensuring the generation of high-fidelity pharmacokinetic data. Secondly, the underlying principle of the deuterium kinetic isotope effect opens a therapeutic avenue, where strategic deuteration of Elacridar could yield novel analogs with enhanced metabolic stability and a more favorable pharmacokinetic profile. For researchers in drug development, understanding both of these purposes is key to effectively utilizing Elacridar and its deuterated forms as both a critical research tool and a potential therapeutic agent.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

-

Outsourced Pharma. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

-

Reddy, T. M. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]

-

Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

-

Minocha, M., et al. (2017). Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. PubMed. [Link]

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

Agarwal, S., et al. (2011). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. Drug Metabolism and Disposition, 39(10), 1893-1902. [Link]

-

Song, I. S., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 421, 153-159. [Link]

-

Lo, M. (2021). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. [Link]

-

Wesołowska, O., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]

-

New Drug Approvals. (2019, October 13). Elacridar. [Link]

- Google Patents. (n.d.).

-

Rosing, H., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(9), 1063-1069. [Link]

-

Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. [Link]

-

Hyland, R., et al. (2019). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 14(1), e0209939. [Link]

-

Mutlib, A. E. (2015). Deuterated Drugs. PubMed. [Link]

-

Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. PubMed. [Link]

-

Dörner, B., et al. (2009). SYNTHESIS AND MICROPET EVALUATION OF THE RADIOLABELLED P-GLYCOPROTEIN INHIBITOR [11C]ELACRIDAR. ResearchGate. [Link]

-

ResearchGate. (n.d.). (PDF) The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. [Link]

-

Agarwal, S., et al. (2010). Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. Drug Metabolism and Disposition, 38(7), 1184-1191. [Link]

-

van Waterschoot, R. A., et al. (2009). Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation. British Journal of Cancer, 100(8), 1239-1246. [Link]

-

Sanecka, A., et al. (2015). The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid. Cancer Chemotherapy and Pharmacology, 76(4), 841-849. [Link]

-

van Hoogdalem, M. W., et al. (2019). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. European Journal of Pharmaceutical Sciences, 137, 104975. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(6), 483-502. [Link]

-

LibreTexts Chemistry. (2022, September 24). 11.8: The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

Talaat, R. E., & El-Shourbagy, T. A. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(S10), S65-S75. [Link]

-

WIPO Patentscope. (2019, September 26). WO/2019/183403 DEUTERATED ANALOGS OF ELACRIDAR. [Link]

-

Agarwal, S., et al. (2010). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 38(7), 1184-1191. [Link]

-

Wagner, C. C., et al. (2011). Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study. Journal of Nuclear Medicine, 52(10), 1613-1621. [Link]

-

Wesołowska, O., et al. (2025). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. MDPI. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ≥98% (HPLC), powder, ABC transporters MDR-1 (P-gp) inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of the coadministration of the p-glycoprotein modulator elacridar on the pharmacokinetics of lapatinib and its distribution in the brain and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. crimsonpublishers.com [crimsonpublishers.com]

- 11. waters.com [waters.com]

- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 13. scispace.com [scispace.com]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AU2019240335A1 - Deuterated analogs of elacridar - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. salamandra.net [salamandra.net]

- 20. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. newdrugapprovals.org [newdrugapprovals.org]

Elacridar-d4 chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of Elacridar-d4

Introduction

Elacridar is a potent, third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are critical players in the phenomenon of multidrug resistance (MDR) in oncology, acting as cellular efflux pumps that actively remove a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.[3] Elacridar's ability to block these pumps makes it an invaluable tool in pharmaceutical research for re-sensitizing resistant tumors and enhancing the oral bioavailability and central nervous system penetration of various drugs.[4][5][6]

Elacridar-d4 is the deuterated analog of Elacridar, where four hydrogen atoms have been replaced with deuterium.[7] This isotopic labeling renders it an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), and as a tracer in metabolic studies.[8] Given its critical role in preclinical and clinical research, a thorough understanding of Elacridar-d4's physicochemical properties and stability is paramount for ensuring the accuracy, reproducibility, and reliability of experimental data.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical properties of Elacridar-d4, its stability under various conditions, and validated methodologies for its assessment.

Part 1: Physicochemical Characterization of Elacridar-d4

The fundamental chemical and physical properties of a compound dictate its behavior in experimental systems. For Elacridar-d4, its high lipophilicity and poor aqueous solubility are defining characteristics that present significant challenges in formulation and handling.[9][10]

Chemical Structure and Properties

Elacridar is an acridone carboxamide derivative.[3] The deuterated form, Elacridar-d4, maintains the same core structure with isotopic substitution on the ethyl linker chain.

Caption: Conceptual diagram of Elacridar inhibiting P-gp/BCRP efflux pumps.

The key physicochemical properties of Elacridar-d4 and its non-deuterated parent compound are summarized below.

| Property | Elacridar-d4 | Elacridar |

| Molecular Formula | C₃₄H₂₉D₄N₃O₅[7][8] | C₃₄H₃₃N₃O₅[2][11][12] |

| Molecular Weight | 567.67 g/mol [7][8] | 563.64 g/mol [1][2][3][12] |

| Appearance | Light Yellow to Yellow Crystalline Solid/Powder[1][4][7] | Light yellow to brown solid.[1] |

| CAS Number | 1189481-51-3[8] | 143664-11-3[1][2][11][12] |

| IUPAC Name (Parent) | N/A | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide[11] |

| Solubility | Similar to Elacridar | Aqueous: Practically insoluble.[9][13] Organic: Soluble in DMSO (1 mg/mL), DMF (5 mg/mL).[2] Note: Moisture in DMSO can reduce solubility.[12] |

Part 2: Stability Profile and Storage Recommendations

The stability of Elacridar-d4 is a critical parameter that directly impacts its use as an analytical standard and a research tool. Degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary factors influencing its stability are light, temperature, and the solvent matrix.

Solid-State Stability

In its solid (powder) form, Elacridar-d4 is relatively stable when stored under appropriate conditions.

-

Storage Temperature: The recommended storage condition for the solid powder is -20°C.[1][2][4][12]

-

Shelf-Life: When stored protected from light at -20°C, the compound is stable for at least three to four years.[2][12]

Solution Stability

The stability of Elacridar-d4 in solution is significantly more complex and is highly dependent on the solvent, storage temperature, and exposure to light.

-

Stock Solutions: For maximum stability, stock solutions prepared in anhydrous DMSO should be stored at -80°C, where they can be stable for up to a year.[12] For shorter-term storage (up to one month), -20°C is acceptable.[12][14] It is crucial to use fresh, anhydrous DMSO, as moisture can compromise solubility and stability.[12]

-

Photostability: This is the most critical stability concern for Elacridar. A validated stability-indicating study demonstrated that Elacridar is unstable in aqueous solutions when exposed to light.[15][16] The primary degradation pathway is a hydroxylation reaction, leading to the formation of a distinct degradation product.[15][16]

-

Causality: The acridine core of the molecule is a chromophore that can absorb UV and visible light. This absorption can excite the molecule to a higher energy state, making it susceptible to reaction with water or dissolved oxygen, leading to hydroxylation.

-

Practical Implication: All sample solutions containing Elacridar or Elacridar-d4 must be meticulously protected from light using amber vials or by wrapping containers in aluminum foil during preparation, storage, and analysis.[15][16]

-

-

pH and Chemical Stability: Forced degradation studies, where solutions were exposed to strong acid (1 M HCl), strong base (1 M NaOH), and an oxidizing agent (25% H₂O₂) and kept in the dark, showed no significant degradation over 24 hours at room temperature.[15][16] This indicates that Elacridar is relatively stable against hydrolysis and oxidation in the absence of light. However, prolonged exposure to harsh pH conditions should still be avoided.

Part 3: Methodologies for Stability Assessment

To ensure the integrity of experimental results, the stability of Elacridar-d4 must be confirmed using a validated stability-indicating analytical method. The International Council for Harmonisation (ICH) provides foundational guidelines (specifically ICH Q1A(R2)) for conducting such studies.[17][18] A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is an essential process to identify likely degradation pathways and to demonstrate the specificity of the analytical method. The following protocol is based on a validated method for Elacridar.[15][16]

Objective: To assess the stability of Elacridar-d4 under various stress conditions and validate the analytical method's ability to separate the parent compound from its degradants.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Elacridar-d4 in a suitable organic solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Dilute the stock solution into various aqueous or mixed-solvent systems to expose the compound to the following conditions. For each condition, a parallel sample protected from light (control) should be prepared.

-

Photolytic Stress: Expose a reference solution to indoor natural daylight or a photostability chamber for 24 hours.

-

Acidic Stress: Add 1 M hydrochloric acid (HCl) to the sample solution and store in the dark for 24 hours at room temperature.

-

Basic Stress: Add 1 M sodium hydroxide (NaOH) to the sample solution and store in the dark for 24 hours at room temperature.

-

Oxidative Stress: Add 25% hydrogen peroxide (H₂O₂) to the sample solution and store in the dark for 24 hours at room temperature.

-

Thermal Stress: Heat the sample solution (e.g., at 60-80°C) in the dark for a defined period.

-

-

Sample Neutralization: After the exposure period, neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all stressed samples, controls, and an unstressed reference standard using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[15][16]

-

Evaluation: Compare the chromatograms of the stressed samples to the control and reference standard. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main Elacridar-d4 peak.

Caption: Workflow for a forced degradation stability study of Elacridar-d4.

Conclusion

Elacridar-d4 is an indispensable tool in modern pharmacology and drug development, primarily serving as a high-fidelity internal standard for the quantification of its parent compound, Elacridar. While it possesses good long-term stability as a solid when stored at -20°C and protected from light, its stability in solution is a matter of critical consideration. The key takeaway for any researcher is the compound's pronounced sensitivity to light when in aqueous environments, leading to hydroxylation.[15][16] Therefore, rigorous light protection at all stages of handling is not merely a recommendation but a requirement for generating valid and reproducible data. By understanding these chemical properties and adhering to the stability-indicating methodologies outlined in this guide, scientists can confidently and effectively utilize Elacridar-d4 in their research endeavors.

References

-

Elacridar | C34H33N3O5 | CID 119373. PubChem, National Institutes of Health. [Link]

-

The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI. [Link]

-

Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. PubMed Central, National Institutes of Health. [Link]

-

Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. ResearchGate. [Link]

-

Elacridar. New Drug Approvals. [Link]

-

Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PubMed Central, National Institutes of Health. [Link]

-

Development and evaluation of a novel microemulsion formulation of elacridar to improve its bioavailability. PubMed, National Institutes of Health. [Link]

-

Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. PubMed, National Institutes of Health. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]

-

Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies. PubMed, National Institutes of Health. [Link]

-

Brain distribution and bioavailability of elacridar after different routes of administration in the mouse. PubMed, National Institutes of Health. [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Therapeutic Potential and Utility of Elacridar with Respect to P-glycoprotein Inhibition: An Insight from the Published In Vitro, Preclinical and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain distribution and bioavailability of elacridar after different routes of administration in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Elacridar-d4 (Major) | CymitQuimica [cymitquimica.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. researchgate.net [researchgate.net]

Elacridar: A Technical Guide to Overcoming Multidrug Resistance in Cancer Research

Foreword: The Challenge of Multidrug Resistance

In the landscape of cancer therapy, the emergence of multidrug resistance (MDR) remains a formidable obstacle to achieving durable clinical responses.[1][2][3] Cancer cells can develop the ability to withstand treatment with a wide array of structurally and functionally diverse chemotherapeutic agents, leading to treatment failure and disease relapse.[1][2][4] A primary driver of this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, which function as energy-dependent efflux pumps, actively expelling anticancer drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[2][3] Among the most clinically relevant of these transporters are P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] This guide provides a comprehensive technical overview of elacridar, a potent, third-generation dual inhibitor of P-gp and BCRP, and its application in preclinical cancer research.[5][6]

Elacridar (GF120918): A Molecular Crowbar for Resistant Cells

Elacridar, also known by its development code GF120918, is a synthetic acridone carboxamide derivative designed to specifically and potently inhibit P-gp and BCRP.[6][7][8] Its development was a direct response to the need for MDR modulators with higher specificity and lower intrinsic toxicity than earlier generations of inhibitors.[5]

Chemical and Physical Properties:

| Property | Value | Source |

| IUPAC Name | N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide | [9] |

| Molecular Formula | C₃₄H₃₃N₃O₅ | [9] |

| Molecular Weight | 563.64 g/mol | [7][9] |

| Solubility | Practically insoluble in water | [10][11] |

Rationale for Formulation: Elacridar's poor aqueous solubility presents a formulation challenge. For in vitro studies, it is typically dissolved in a non-polar organic solvent like DMSO. For in vivo applications, amorphous solid dispersion tablets have been developed to improve bioavailability.[11]

Mechanism of Action: Dual Inhibition of P-gp and BCRP

Elacridar functions as a non-competitive inhibitor of both P-gp and BCRP. It binds to the transmembrane domains of these transporters, likely competing with substrates for the binding pocket and modulating their ATPase activity.[6][12] This inhibition prevents the efflux of a broad range of chemotherapeutic drugs, thereby increasing their intracellular accumulation and restoring their cytotoxic effects in resistant cancer cells.[6][8]

The following diagram illustrates the mechanism by which elacridar reverses multidrug resistance:

Caption: A three-phase workflow for in vitro evaluation of elacridar.

Detailed Experimental Protocols

This protocol details the use of a fluorescent substrate, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP), to functionally assess the inhibitory activity of elacridar via flow cytometry.

Principle: In resistant cells, fluorescent substrates are actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp/BCRP by elacridar leads to substrate accumulation and a corresponding increase in fluorescence.

Step-by-Step Methodology:

-

Cell Preparation: Seed both sensitive and resistant cells in 6-well plates and culture until they reach approximately 80% confluency.

-

Elacridar Pre-incubation: Treat the cells with varying concentrations of elacridar (e.g., 0.1 µM, 1 µM) for 1-2 hours at 37°C. [7]Include a vehicle control (DMSO).

-

Substrate Loading: Add the fluorescent substrate (e.g., 1 µM Rhodamine 123) to all wells and incubate for an additional 30-60 minutes at 37°C.

-

Cell Harvest: Wash the cells twice with ice-cold PBS, then detach them using trypsin. Neutralize with complete medium and centrifuge.

-

Flow Cytometry: Resuspend the cell pellets in ice-cold PBS and analyze immediately on a flow cytometer.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) for each condition. A significant increase in MFI in elacridar-treated resistant cells compared to the vehicle control indicates successful inhibition of efflux.

This protocol is designed to determine the extent to which elacridar can restore sensitivity to a chemotherapeutic agent.

Principle: The MTT assay measures cell viability by assessing the metabolic activity of the cells. A decrease in viability upon treatment with a chemotherapeutic agent indicates its cytotoxic effect.

Step-by-Step Methodology:

-

Cell Seeding: Plate both sensitive and resistant cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [13]2. Treatment: Treat the cells with a serial dilution of the chemotherapeutic drug (e.g., paclitaxel, doxorubicin) alone, or in combination with a fixed, non-toxic concentration of elacridar (determined from preliminary toxicity tests, typically in the range of 0.1-1 µM). [7]3. Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [13]5. Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals. [13]6. Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. [13]7. IC50 Calculation: Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each condition. The reversal fold-change can be calculated as: IC50 (chemo alone) / IC50 (chemo + elacridar).

Representative In Vitro Data

The following table summarizes typical results from chemosensitization assays with elacridar.

| Cell Line | Chemotherapeutic | Elacridar Conc. (µM) | IC50 (Chemo Alone) | IC50 (Chemo + Elacridar) | Reversal Fold-Change | Source |

| PAC-resistant Ovarian Cancer (A2780PR1) | Paclitaxel | 0.1 | >1000 ng/mL | 4.66 ng/mL | >162 | [7] |

| Docetaxel-resistant NSCLC (H1299-DR) | Docetaxel | ~0.44 | >100 nM | 9.4 nM | >10 | [5] |

| Imatinib-resistant CML | Imatinib | 0.25 | High | Significantly Lowered | - | [14] |

Interpretation of Data: A high reversal fold-change value is indicative of potent MDR reversal by elacridar. These results demonstrate that in cell lines with confirmed P-gp or BCRP overexpression, elacridar can restore sensitivity to relevant chemotherapeutics. [5][7][14]

In Vivo Applications and Considerations

While in vitro models are essential for initial screening, the ultimate test of an MDR inhibitor's utility lies in its in vivo efficacy. Elacridar has been extensively studied in preclinical animal models, demonstrating its ability to enhance the therapeutic index of co-administered anticancer agents. [6][7] Key In Vivo Findings:

-

Increased Bioavailability: Oral co-administration of elacridar with P-gp/BCRP substrates like paclitaxel and topotecan significantly increases their plasma concentrations in mice. [6][7]* Enhanced Brain Penetration: Elacridar effectively inhibits P-gp and BCRP at the blood-brain barrier, leading to increased brain accumulation of co-administered drugs. [15][16]This has significant implications for treating brain tumors and metastases. [15]* Tumor Growth Inhibition: In xenograft models using resistant tumors, the combination of elacridar and a chemotherapeutic agent leads to significantly greater anti-tumor activity compared to the chemotherapeutic alone. [6][7] Experimental Design Considerations for In Vivo Studies:

-

Route of Administration: The route of administration for elacridar can significantly impact its pharmacokinetics and efficacy. Oral administration has been shown to be effective for inhibiting intestinal P-gp and increasing the bioavailability of co-administered drugs. [16]* Dosing Schedule: The timing of elacridar administration relative to the chemotherapeutic agent is crucial. Pre-treatment with elacridar is often necessary to ensure adequate inhibition of the efflux pumps before the anticancer drug is introduced. [17]* Pharmacokinetic Analysis: It is essential to conduct pharmacokinetic studies to measure the plasma and tissue concentrations of both elacridar and the co-administered chemotherapeutic to correlate drug exposure with therapeutic response.

Clinical Perspective and Future Directions

Elacridar has been evaluated in Phase I clinical trials, where it was generally well-tolerated and demonstrated the ability to increase the systemic exposure of orally administered paclitaxel and topotecan. [7][12]While its development for broad clinical use has been slow, the principle of dual P-gp/BCRP inhibition remains a highly attractive strategy for overcoming MDR. Future research may focus on:

-

Combination with Targeted Therapies: Many small molecule kinase inhibitors are substrates for P-gp and BCRP. Elacridar could potentially enhance their efficacy and overcome acquired resistance. [14]* Improving Formulations: The development of novel formulations to improve the solubility and bioavailability of elacridar could enhance its clinical utility. [11]* Patient Selection: The identification of biomarkers to select patients whose tumors overexpress P-gp and/or BCRP will be critical for the successful clinical implementation of elacridar and other MDR inhibitors.

Conclusion

Elacridar is a powerful research tool for investigating and overcoming multidrug resistance mediated by P-gp and BCRP. Its potent and specific inhibitory activity makes it an invaluable agent for both in vitro and in vivo studies aimed at re-sensitizing resistant cancer cells to chemotherapy. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to effectively utilize elacridar in their efforts to combat one of the most significant challenges in cancer therapy.

References

-

Selleck Chemicals. Elacridar (GF120918) P-gp/BCRP Inhibitor | CAS 143664-11-3.

-

Alam, A., et al. (2022). Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches. National Institutes of Health.

-

Doshi, V., et al. (2024). A review on cancer multi drug resistance and its therapy. ResearchGate.

-

Singh, S., et al. (2018). Different strategies to overcome multidrug resistance in cancer Research review. ScienceDirect.

-

Wojtowicz, K., et al. (2023). The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models. MDPI.

-

Tanimura, H., et al. (2016). Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer. National Institutes of Health.

-

Wojtowicz, K., et al. (2023). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. PubMed Central.

-

Wojtowicz, K., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. National Institutes of Health.

-

Agarwal, S., et al. (2013). Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System. American Society for Pharmacology and Experimental Therapeutics.

-

MedChemExpress. Elacridar (GF120918) | P-gp And BCRP Dual-Inhibitor.

-

Al-Obeed, O., et al. (2022). Multidrug Resistance in Cancer Cells: Focus on a Possible Strategy Plan to Address Colon Carcinoma Cells. MDPI.

-

Kadkol, H., et al. (2020). Multi Drug Resistance in Cancer Therapy-An Overview. ResearchGate.

-

Silva, R., et al. (2015). Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. MDPI.

-

New Drug Approvals. Elacridar.

-

Waghray, D., & Zhang, Q. (2018). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers.

-

Sekisui XenoTech. Understanding P-gp and BCRP Inhibition Assay Design and Outcomes.

-

Creative Bioarray. P-gp & BCRP Inhibition Assay.

-

Bankstahl, J. P., et al. (2011). Effect of the ABCB1 modulators elacridar and tariquidar on the distribution of paclitaxel in nude mice. PubMed Central.

-

Creative Bioarray. BCRP Inhibition Assay.

-

MedChemExpress. Elacridar hydrochloride (GF120918A) | P-gp And BCRP Dual-Inhibitor.

-

Corda, D., et al. (2023). The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines. Frontiers.

-

Lopes, J., et al. (2022). Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia. National Institutes of Health.

-

National Institutes of Health. Elacridar | C34H33N3O5 | CID 119373. PubChem.

-

van Hoogdalem, M. W., et al. (2019). Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar. PubMed.

-

Zhang, Y., & Benet, L. Z. (2006). In vitro p-glycoprotein inhibition assays for assessment of clinical drug interaction potential of new drug candidates: a recommendation for probe substrates. PubMed.

-

Waghray, D., & Zhang, Q. (2018). Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. PubMed Central.

-

Agarwal, S., et al. (2009). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. PubMed Central.

-

de Vries, N. A., et al. (2021). P-Glycoprotein (MDR1/ABCB1) Restricts Brain Accumulation of the Novel EGFR Inhibitor EAI045 and Oral Elacridar Coadministration Enhances Its Brain Accumulation and Oral Exposure. MDPI.

-

Sane, R. S., et al. (2012). A Simplified Protocol Employing Elacridar in Rodents: A Screening Model in Drug Discovery to Assess P-gp Mediated Efflux at the Blood Brain Barrier. Ingenta Connect.

-

Wagner, C. C., et al. (2013). Tariquidar and elacridar are dose-dependently transported by P-glycoprotein and Bcrp at the blood-brain barrier: a small-animal positron emission tomography and in vitro study. PubMed.

-

Wojtowicz, K., et al. (2023). Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models. MDPI.

-

Kis, E., et al. (2013). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Human ABC Transporters P-gp and BCRP in Membrane Vesicles. ResearchGate.

-

Wu, C. P., & Calcagno, A. M. (2013). GF120918 as a chemical Abcg2 knockout model to study nitrofurantoin transfer into milk. PubMed Central.

-

LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.

-

Taneja, A., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health.

-

Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

-

Osuch, E., et al. (2021). Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro. PubMed Central.

-

Cayman Chemical. Elacridar (GF120918, GG918, GW0918, CAS Number: 143664-11-3).

-

Hyafil, F., et al. (1998). The acridonecarboxamide GF120918 potently reverses P-glycoprotein-mediated resistance in human sarcoma MES-Dx5 cells. PubMed Central.

Sources

- 1. Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on cancer multi drug resistance and its therapy [wisdomlib.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. mdpi.com [mdpi.com]

- 5. Elacridar, a third-generation ABCB1 inhibitor, overcomes resistance to docetaxel in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elacridar Reverses P-gp-Mediated Drug Resistance in Ovarian Cancer Cells in 2D and 3D Culture Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elacridar | C34H33N3O5 | CID 119373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Clinical pharmacokinetics of an amorphous solid dispersion tablet of elacridar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Combination of Elacridar with Imatinib Modulates Resistance Associated with Drug Efflux Transporters in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Certificate of Analysis and Isotopic Purity of Elacridar-d4

Introduction: The Significance of Deuterated Elacridar in Drug Development

Elacridar is a potent, third-generation dual inhibitor of two critical ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, also known as MDR-1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2][3] These transporters are expressed in various tissues, including the blood-brain barrier, gastrointestinal tract, and tumor cells, where they function as efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic agents.[4][5] By inhibiting these pumps, Elacridar can significantly alter the pharmacokinetics of co-administered drugs, enhancing their oral bioavailability and increasing their penetration into sanctuary sites like the central nervous system.[4][5]

The deuterated analog, Elacridar-d4, serves as an invaluable tool in preclinical and clinical research, primarily as an internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The incorporation of deuterium atoms results in a molecule that is chemically identical to Elacridar but has a higher mass. This mass difference allows for its clear distinction from the non-labeled drug in biological matrices, without significantly altering its physicochemical properties or chromatographic retention time. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.

This guide provides a comprehensive overview of the essential quality attributes of Elacridar-d4, with a particular focus on the interpretation of its Certificate of Analysis (CoA) and the rigorous methodologies employed to determine its isotopic purity.

Deconstructing the Certificate of Analysis for Elacridar-d4

A Certificate of Analysis for a deuterated compound like Elacridar-d4 is a formal document that attests to its quality and purity. It is a critical document for ensuring the reliability and reproducibility of experimental data. Beyond the standard parameters of chemical purity and identity, the CoA for a stable isotope-labeled compound must thoroughly characterize its isotopic composition.

Below is a representative table summarizing the key specifications found on a typical CoA for Elacridar-d4.

| Parameter | Specification | Methodology | Purpose |

| Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS | Confirms the chemical structure of the molecule. |

| Chemical Purity | ≥98% | HPLC, UPLC | Quantifies the percentage of the desired compound relative to any chemical impurities. |

| Mass Spectrum | Consistent with theoretical mass | High-Resolution Mass Spectrometry (HRMS) | Confirms the molecular weight and provides an initial assessment of isotopic incorporation. |

| Isotopic Purity | ≥99 atom % D | HRMS, NMR | Determines the percentage of deuterium at the labeled positions. |

| Isotopologue Distribution | Conforms to theoretical distribution | HRMS | Quantifies the relative abundance of molecules with different numbers of deuterium atoms (e.g., d4, d3, d2, etc.).[7] |

| Residual Solvents | Meets ICH guidelines | GC-HS | Ensures that levels of solvents used in the synthesis are below safety thresholds. |

| Appearance | White to off-white solid | Visual Inspection | A basic quality control check. |

The Core of Quality: Methodologies for Isotopic Purity Determination

The cornerstone of a deuterated standard's quality is its isotopic purity. Two primary analytical techniques are employed to provide a comprehensive assessment: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

High-Resolution Mass Spectrometry (HRMS) for Isotopologue Analysis

Rationale: HRMS is the preferred method for determining the distribution of isotopologues in a deuterated compound.[10][11] Its high mass accuracy and resolution allow for the separation and quantification of ions that differ in mass only by the presence of deuterium atoms. This technique provides a detailed picture of the isotopic composition of the entire molecular population.

Experimental Protocol: Isotopic Purity of Elacridar-d4 by LC-ESI-HRMS

-

Sample Preparation:

-

Prepare a stock solution of Elacridar-d4 in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

-

Further dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a UHPLC system.[9]

-

-

LC Method:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient appropriate to elute Elacridar.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

HRMS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 150-1000.

-

Resolution: Set to a high value (e.g., >60,000) to resolve isotopic peaks.

-

Data Acquisition: Acquire centroided data.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of Elacridar-d4 and its lower isotopologues (d3, d2, d1, d0).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues.

-

The isotopic purity is reported as the percentage of the desired d4 isotopologue.

-

Caption: Elacridar inhibits P-gp/BCRP, preventing drug efflux and increasing intracellular concentration.

Conclusion: Ensuring Data Integrity through Rigorous Characterization

The quality and reliability of research data derived from studies using Elacridar-d4 are fundamentally dependent on the thorough characterization of this critical reagent. A comprehensive Certificate of Analysis, detailing not only chemical purity but also a multi-faceted assessment of isotopic purity through HRMS and NMR, is non-negotiable. For researchers in drug development, a deep understanding of these analytical methodologies and the ability to critically evaluate a CoA are essential for ensuring the accuracy and validity of their findings. By adhering to these rigorous standards, the scientific community can confidently employ Elacridar-d4 as a robust tool to advance our understanding of drug disposition and overcome challenges in drug delivery.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

-

Reddy, G. S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 933-941. [Link]

-

Agarwal, S., et al. (2012). Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse. Drug Metabolism and Disposition, 40(8), 1533-1539. [Link]

-

Telejko, E., et al. (2022). Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Concert Pharmaceuticals. (2022). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]

-

Royal Society of Chemistry. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

ResearchGate. Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

National Institutes of Health. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]

-

de Vries, N. A., et al. (2004). Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection. Journal of Mass Spectrometry, 39(6), 669-675. [Link]

-

ResearchGate. (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry. [Link]

-

Koolen, S. A., et al. (2012). Validation of a liquid chromatographic method for the pharmaceutical quality control of products containing elacridar. Journal of Pharmaceutical and Biomedical Analysis, 61, 239-244. [Link]

-

Science.gov. isotopically labeled compounds: Topics by Science.gov. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Brain Distribution and Bioavailability of Elacridar after Different Routes of Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of the P-glycoprotein inhibitor Elacridar (GF120918) in human and dog plasma using liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. isotope.com [isotope.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Elacridar-d4: A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of Elacridar-d4, a critical reagent in modern drug development. We will delve into its mechanism of action, commercial availability, and detailed protocols for its application in bioanalytical assays, providing researchers and scientists with the necessary information to effectively utilize this compound in their studies.

Introduction: The Role of Elacridar and its Deuterated Analog in Overcoming Multidrug Resistance

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2).[1][2] These transporters are pivotal in the phenomenon of multidrug resistance (MDR), a major obstacle in cancer chemotherapy, as they actively efflux a wide range of structurally diverse anticancer drugs from tumor cells. Elacridar's ability to block this efflux mechanism can restore the sensitivity of resistant cancer cells to chemotherapeutic agents.[1][2]